3-甲基-7-[4-[3-(三氟甲基)苯基]哌嗪-1-基]三唑并[4,5-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a compound with the molecular formula C16H16F3N7 and a molecular weight of 363.348. It’s a part of the triazole family, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole-pyrimidine hybrids involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .科学研究应用
合成及潜在的医学应用
抗高血压药物开发:Bayomi, S. M. 等人 (1999) 的一项研究重点关注三唑并嘧啶的合成,包括与 3-甲基-7-[4-[3-(三氟甲基)苯基]哌嗪-1-基]三唑并[4,5-d]嘧啶结构相关的化合物,显示出有希望的体外和体内抗高血压活性。这突出了该化合物在开发抗高血压药物中的潜在用途 (Bayomi 等人,1999)。
帕金森病治疗:Vu, C. 等人 (2004) 的研究探索了三唑并嘧啶衍生物作为腺苷 A2a 受体拮抗剂。这些化合物在帕金森病小鼠模型中显示出口服活性,表明 3-甲基-7-[4-[3-(三氟甲基)苯基]哌嗪-1-基]三唑并[4,5-d]嘧啶在治疗帕金森病中的潜在治疗用途 (Vu 等人,2004)。
抗菌活性:Lahmidi, S. 等人 (2019) 的一项研究合成并表征了一种含有三唑并嘧啶环的新型嘧啶衍生物。该化合物对各种细菌菌株表现出抗菌活性,表明 3-甲基-7-[4-[3-(三氟甲基)苯基]哌嗪-1-基]三唑并[4,5-d]嘧啶在开发抗菌剂中的潜在用途 (Lahmidi 等人,2019)。
合成及化学应用
多种杂环化合物的合成:该化合物已用于合成各种杂环化合物。例如,Zohdi, H. F. (1997) 利用相关的三唑合成多取代三唑并嘧啶衍生物,证明了该化合物在创建多种杂环结构中的用途 (Zohdi,1997)。
生物学重要结构的无金属合成:Zheng, Z. 等人 (2014) 报道了一种使用类似化合物对生物学上重要的 1,2,4-三唑并吡啶进行无金属合成的方法。该方法突出了合成与 3-甲基-7-[4-[3-(三氟甲基)苯基]哌嗪-1-基]三唑并[4,5-d]嘧啶相关的结构的高效且环保的方法 (Zheng 等人,2014)。
腺苷受体拮抗剂的合成:Vu, C. 等人 (2004) 还合成了三唑并三嗪的新型二氨基衍生物,作为有效且选择性的腺苷 A2a 受体拮抗剂。这项研究证明了该化合物在创建特定受体拮抗剂中的作用,这在各种治疗应用中可能是有用的 (Vu 等人,2004)。
作用机制
Target of Action
The primary targets of 3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, in a favorable manner . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also leads to the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 .
Action Environment
生化分析
Biochemical Properties
3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to various biochemical reactions, contributing to its versatile biological activities .
Cellular Effects
Triazole derivatives have been reported to show promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
It is known that triazoles can interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation .
属性
IUPAC Name |
3-methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7/c1-24-14-13(22-23-24)15(21-10-20-14)26-7-5-25(6-8-26)12-4-2-3-11(9-12)16(17,18)19/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYLSYOOOLSMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。